4-Acetoxybenzoic acid
Overview
Description
4-Acetoxybenzoic acid is a member of the class of benzoic acids, characterized by the substitution of an acetoxy group at the fourth position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
4-Acetoxybenzoic acid, also known as 4-carboxyphenyl acetate , is a member of the class of benzoic acids
Pharmacokinetics
It’s known that the compound’s solubility and conductance in water and n,n-dimethylformamide (dmf) at 29815 K have been investigated . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.
Result of Action
It’s known that the compound has been used in the preparation of poly(4-hydroxybenzoate) , suggesting that it may have applications in polymer chemistry. The effects of this compound on biological systems would likely depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in reactions that form C2H4O2 and C7H6O3 .
Molecular Mechanism
It is known that it can participate in reactions that form C2H4O2 and C7H6O3
Temporal Effects in Laboratory Settings
It is known that it can be synthesized through acid catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetoxybenzoic acid can be synthesized through the acetylation of 4-hydroxybenzoic acid using acetic anhydride in the presence of a concentrated sulfuric acid catalyst. The reaction mixture is typically warmed to about 50-60°C and stirred for approximately 15 minutes. After cooling, the product is precipitated by adding water, filtered, and recrystallized from ethanol-water to obtain pure this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The purification process often involves advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxybenzoic acid and acetic acid.
Substitution Reactions: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While the benzene ring is relatively stable, the carboxylic acid group can participate in redox reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed
Major Products:
Hydrolysis: 4-Hydroxybenzoic acid and acetic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used
Scientific Research Applications
4-Acetoxybenzoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and high-performance polymers
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: The precursor to 4-acetoxybenzoic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.
4-Acetylbenzoic Acid: Similar structure but with an acetyl group instead of an acetoxy group.
4-Formylbenzoic Acid: Contains a formyl group at the fourth position instead of an acetoxy group.
Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in specific synthetic applications and material science .
Properties
IUPAC Name |
4-acetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUZIKSJGRBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38356-38-6 | |
Record name | Benzoic acid, 4-(acetyloxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38356-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062334 | |
Record name | 4-Acetoxy benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-34-8 | |
Record name | p-Acetoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2345-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ACETOXYBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11340 | |
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Record name | Benzoic acid, 4-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Acetoxy benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Acetoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L73XP7H9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Acetoxybenzoic acid?
A1: this compound has the molecular formula C9H8O4 and a molecular weight of 180.15 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, several studies utilize 1H NMR and 13C NMR spectroscopy to characterize this compound and its polymers. [] This data helps determine the degree of polymerization, composition, and monomer sequence within the synthesized polymers.
Q3: What is known about the thermal stability of this compound and its polymers?
A3: this compound is a monomer used to synthesize poly(4-hydroxybenzoic acid) (POB) and its copolymers. These polymers exhibit high thermal stability, often decomposing at temperatures above 470 °C. [] The exact thermal properties depend on factors like polymerization conditions, monomer composition, and crystal modifications. []
Q4: Can this compound be used to synthesize liquid crystalline polymers (LCPs)?
A4: Yes, this compound is a crucial monomer for synthesizing thermotropic LCPs. It can be copolymerized with other monomers like 6-acetoxy-2-naphthoic acid, hydroquinone diacetate, and terephthalic acid to create LCPs with various properties. [] These LCPs often exhibit a nematic phase and have potential applications in high-performance materials. [, ]
Q5: What is the primary application of this compound?
A5: this compound is primarily used as a monomer in the synthesis of poly(4-hydroxybenzoic acid) (POB), a high-performance thermoplastic. [, ]
Q6: What polymerization methods are used to synthesize POB from this compound?
A6: Various methods, including melt polycondensation, solid-state polymerization (SSP), and solution polymerization, are employed. [, , ] The choice of method influences the molecular weight, morphology, and properties of the resulting POB.
Q7: How does the presence of other monomers affect the polymerization of this compound?
A7: Copolymerization with monomers like 6-acetoxy-2-naphthoic acid or terephthalic acid can impact the polymerization kinetics, morphology, and properties of the resulting copolymers. [, , , ] For instance, the presence of this compound can influence the formation of liquid crystalline phases in copolyesters.
Q8: What are the challenges associated with the polymerization of this compound?
A8: Challenges include controlling side reactions (like the formation of diphenyl ether groups or Fries rearrangement), achieving high molecular weight polymers, and managing the crystallinity and morphology of the final product. [] Researchers have explored various strategies, including catalyst selection, reaction conditions optimization, and the use of additives, to address these challenges.
Q9: Are there alternative monomers to this compound for synthesizing similar polymers?
A9: Yes, researchers have explored alternatives like 4-methoxycarbonyloxybenzoic acid (MCOBA) and 4-trimethylsiloxybenzoyl chloride to synthesize POB and related polymers. [, ] These alternatives may offer advantages like faster polymerization rates or different byproduct profiles.
Q10: What are the potential applications of POB and its copolymers?
A10: These polymers find use in high-performance applications demanding excellent thermal stability, mechanical strength, and chemical resistance. [] Examples include fibers, films, coatings, and engineering plastics.
Q11: What are some ongoing research areas related to this compound and its polymers?
A11: Current research focuses on developing new synthetic routes, optimizing polymerization conditions for improved control over molecular weight and morphology, exploring the potential of new comonomers, and investigating the structure-property relationships of these polymers for targeted applications. [, , ]
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